1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole
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Overview
Description
1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a fluorobenzyl group attached to the triazole ring and a nitro group at the third position of the triazole ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole typically involves the following steps:
Formation of 4-fluorobenzyl azide: This is achieved by reacting 4-fluorobenzyl bromide with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions.
Cyclization: The 4-fluorobenzyl azide is then subjected to cyclization with a suitable nitrile, such as acetonitrile, in the presence of a catalyst like copper(I) iodide. This step forms the triazole ring.
Nitration: The final step involves the nitration of the triazole ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the third position of the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The triazole ring can participate in cyclization reactions with other compounds to form fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Cyclization: Suitable nitriles and copper(I) iodide as a catalyst.
Major Products Formed
Reduction: Formation of 1-(4-fluorobenzyl)-3-amino-1H-1,2,4-triazole.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Cyclization: Formation of fused triazole ring systems.
Scientific Research Applications
1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The fluorobenzyl group can enhance the compound’s ability to penetrate cell membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorobenzyl)-1H-1,2,4-triazole: Lacks the nitro group, which may result in different biological activities.
3-nitro-1H-1,2,4-triazole: Lacks the fluorobenzyl group, which may affect its ability to penetrate cell membranes.
1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological properties.
Uniqueness
1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole is unique due to the presence of both the fluorobenzyl and nitro groups, which impart distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various scientific research applications.
Biological Activity
1-(4-Fluorobenzyl)-3-nitro-1H-1,2,4-triazole (CAS No. 675130-87-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a triazole ring, which is known for its versatility in drug design and development. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C9H7FN4O2, with a molecular weight of 222.18 g/mol. Its structure includes a nitro group and a fluorobenzyl substituent on the triazole ring, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C9H7FN4O2 |
Molecular Weight | 222.18 g/mol |
CAS Number | 675130-87-7 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:
- Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anticancer effects.
- Triazole Ring Interaction : The triazole moiety can bind to enzymes or receptors, modulating their activity and resulting in therapeutic effects.
These interactions suggest that the compound may exhibit a range of pharmacological activities including antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. A study focusing on related triazole compounds showed promising results against various bacterial strains. While specific data on this compound is limited, its structural analogs have demonstrated effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of triazole derivatives has been widely studied. A recent investigation into similar compounds revealed that they could inhibit cancer cell proliferation by inducing apoptosis through various pathways . Although direct studies on this compound are sparse, the presence of the nitro group suggests potential for similar activity.
Case Studies
Several case studies have explored the biological activities of triazoles:
- Case Study 1 : In vitro studies demonstrated that triazole derivatives could inhibit nitric oxide production in models of inflammation. This suggests that compounds like this compound may have anti-inflammatory properties as well .
- Case Study 2 : A comparative analysis highlighted that triazoles with electron-withdrawing groups (like fluorine) exhibited enhanced biological activity compared to their non-substituted counterparts. This indicates that the fluorobenzyl substitution may enhance the compound's pharmacological profile .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole ring significantly affect biological activity. For instance:
Compound | Biological Activity |
---|---|
5-Bromo-1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole | Moderate antimicrobial activity |
5-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole | Enhanced activity due to fluorine substitution |
This table illustrates how structural variations can influence the effectiveness of triazole derivatives.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-nitro-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O2/c10-8-3-1-7(2-4-8)5-13-6-11-9(12-13)14(15)16/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZAQSWOIBJAGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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